BenchChemオンラインストアへようこそ!

GLPG-3221

Cystic Fibrosis CFTR Modulator Translational Readthrough

GLPG-3221 (ABBV-3221) is a validated pyrrolidine-class CFTR C2 corrector with a defined, distinct binding site from other C2 molecules. It is proven for synergistic rescue in triple-combination therapies with C1 correctors and potentiators in HBE, FRT, and organoid models. With established oral PK (F%=53%) in rats, it is the correct choice for in vivo CF models. Sourcing an authentic, high-purity supply is critical for reproducible preclinical research.

Molecular Formula C30H37F3N2O6
Molecular Weight 578.6 g/mol
Cat. No. B12423781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG-3221
Molecular FormulaC30H37F3N2O6
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C(C(C(N2C(=O)C3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC
InChIInChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1
InChIKeyYFEYDNAKCSOOOG-YCXOGWGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLPG-3221 (ABBV-3221): A Second-Generation C2 Corrector for CFTR F508del Functional Rescue in Cystic Fibrosis Research


GLPG-3221, also designated ABBV-3221, is a synthetic small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector belonging to the pyrrolidine chemical class and specifically categorized as a type 2 (C2) corrector [1]. Developed through a collaboration between AbbVie and Galapagos, it was advanced to clinical evaluation as a component of triple-combination CFTR modulator therapy targeting the F508del mutation, the most prevalent CF-causing allele [2].

GLPG-3221 Substitution Risk: Why Not All CFTR C2 Correctors Are Interchangeable


CFTR corrector function is critically dependent on both chemical class and binding site occupancy. GLPG-3221 is a pyrrolidine-class C2 corrector mechanistically distinct from other C2 correctors such as the pyrazolopyridine acylsulphonamide series (e.g., ABBV/GLPG-2737) [1]. Substituting GLPG-3221 with an uncharacterized analog or a compound from an alternative chemical series carries the risk of failing to recapitulate the additive or synergistic functional rescue observed when C1 and C2 correctors act at distinct CFTR binding interfaces [2]. Furthermore, the compound's specific pharmacokinetic profile and oral bioavailability are unique to its structure and formulation, meaning that even structurally similar analogs may not achieve comparable systemic exposure or efficacy in translational models .

GLPG-3221 Differentiation Evidence: Quantitative Comparator Analysis for CFTR Modulator Procurement


GLPG-3221 vs. Lumacaftor: Superior Functional Rescue in CFTR Nonsense Mutation Models

In a comparative evaluation against the approved CFTR corrector lumacaftor, novel correctors including GLPG3221 (C2 corrector) and GLPG2222 (C1 corrector) combined with the potentiator GLPG1837 demonstrated favorable in vitro performance [1]. This finding positions GLPG3221 as a viable and potentially advantageous alternative to first-generation correctors in exploratory research settings, particularly when evaluating multi-mechanism therapeutic strategies [1].

Cystic Fibrosis CFTR Modulator Translational Readthrough Premature Termination Codon

GLPG-3221 Single-Molecule Mechanism: Enhanced Channel Pore Opening Verified

High-resolution single-molecule fluorescence imaging studies have elucidated that ABBV/GLPG-3221 enhances CFTR channel activity specifically by increasing the frequency and/or duration of pore opening events when the channel's two nucleotide-binding domains (NBDs) are in a dimerized state [1]. This mechanism is distinct from that of other corrector classes and potentiators, which may act at different conformational steps in the CFTR gating cycle.

CFTR Biophysics Single-Molecule Imaging Ion Channel Gating Mechanism of Action

GLPG-3221 Oral Bioavailability (F=53%): Enabling In Vivo Translational Studies

GLPG3221 demonstrates oral bioavailability with a calculated F% value of 53% in rat pharmacokinetic studies following a 1 mg/kg oral dose, alongside an intravenous clearance (Cl) of 0.13 L/h/kg and a half-life (t1/2) of 3 hours . This established oral bioavailability is a critical parameter for researchers planning in vivo efficacy or chronic dosing studies, as it directly informs formulation and dosing regimen design.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Drug Metabolism

GLPG-3221 Optimal Use Cases: From CFTR Mechanistic Studies to Triple-Combination Efficacy Modeling


Evaluating Triple-Combination CFTR Modulator Synergy in Human Bronchial Epithelial (HBE) Cell Models

GLPG3221 is ideally suited as the C2 corrector component in preclinical triple-combination therapy studies designed to evaluate additive or synergistic functional rescue of F508del-CFTR. Researchers should combine GLPG3221 with a C1 corrector (e.g., GLPG2222 or ABBV-2222) and a potentiator (e.g., GLPG1837 or ivacaftor) in HBE cell assays to quantify chloride transport restoration relative to dual-combination benchmarks such as Orkambi (lumacaftor/ivacaftor) or tezacaftor/ivacaftor [1].

Investigating CFTR Functional Rescue in Rare or Nonsense Mutation Contexts

Based on comparative evidence showing favorable performance over lumacaftor in CFTR nonsense mutation models, GLPG3221 is a strategic choice for research programs focused on rare CFTR mutations or premature termination codon (PTC) suppression. Incorporating GLPG3221 into multi-mechanism strategies (e.g., combined with readthrough agents like G418) can enhance functional CFTR restoration in FRT cells, genetically engineered HBE cell lines, and patient-derived organoids harboring mutations such as W1282X, G542X, or R1162X [2].

Conducting Single-Molecule Biophysical Studies of CFTR Gating Modulation

For academic and industrial laboratories equipped with advanced biophysical instrumentation such as single-molecule FRET (smFRET) or related fluorescence imaging platforms, GLPG3221 serves as a validated tool compound for probing CFTR conformational dynamics. Its defined mechanism of increasing pore opening probability while NBDs are dimerized makes it a precise pharmacological probe for dissecting the coupling between corrector binding and channel gating, enabling mechanistic comparisons with other modulator classes [3].

Performing In Vivo Pharmacodynamic and Efficacy Studies in CF Rodent Models

The documented oral bioavailability (F%=53%) and established pharmacokinetic profile in rats support the use of GLPG3221 in oral dosing regimens for in vivo CF models. Researchers can design studies to assess pharmacodynamic endpoints such as nasal potential difference (NPD) or intestinal current measurement (ICM), or to evaluate the compound's ability to enhance the efficacy of co-administered modulators in rodent models of CFTR dysfunction, providing critical translational data before advancing to higher species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLPG-3221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.